2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-mesitylacetamide

PDE2 inhibition PDE10 inhibition structure-activity relationship

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-mesitylacetamide (CAS 1358415-25-4; molecular formula C₂₂H₂₃N₅O₂; MW 389.459 g/mol) is a fully synthetic heterocyclic compound belonging to the [1,2,4]triazolo[4,3-a]quinoxaline (TQX) family. This scaffold is characterized by a fused triazole-quinoxaline bicyclic core bearing a 4-oxo substitution and an N-mesityl (2,4,6-trimethylphenyl) acetamide side chain appended at the 5-position.

Molecular Formula C22H23N5O2
Molecular Weight 389.459
CAS No. 1358415-25-4
Cat. No. B2755242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-mesitylacetamide
CAS1358415-25-4
Molecular FormulaC22H23N5O2
Molecular Weight389.459
Structural Identifiers
SMILESCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4C)C)C
InChIInChI=1S/C22H23N5O2/c1-5-18-24-25-21-22(29)26(16-8-6-7-9-17(16)27(18)21)12-19(28)23-20-14(3)10-13(2)11-15(20)4/h6-11H,5,12H2,1-4H3,(H,23,28)
InChIKeyMHBCKLOEOVSSGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-Ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-mesitylacetamide (CAS 1358415-25-4): Scaffold Identity and Procurement-Relevant Classification


2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-mesitylacetamide (CAS 1358415-25-4; molecular formula C₂₂H₂₃N₅O₂; MW 389.459 g/mol) is a fully synthetic heterocyclic compound belonging to the [1,2,4]triazolo[4,3-a]quinoxaline (TQX) family. This scaffold is characterized by a fused triazole-quinoxaline bicyclic core bearing a 4-oxo substitution and an N-mesityl (2,4,6-trimethylphenyl) acetamide side chain appended at the 5-position . The TQX scaffold has been independently validated across multiple target classes, including phosphodiesterase 2/10 (PDE2/PDE10) dual inhibition [1], bromodomain and extra-terminal (BET) protein inhibition [2], DNA intercalation/topoisomerase II inhibition [3], and anti-inflammatory activity via NF-κB pathway modulation [4].

Why Generic Substitution Fails for 2-(1-Ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-mesitylacetamide: Structural Determinants of Pharmacological Divergence


The [1,2,4]triazolo[4,3-a]quinoxaline (TQX) scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity at three critical substitution vectors: (i) the C-1 alkyl/aryl group on the triazole ring, (ii) the C-4 position (oxo vs. amino vs. sulfanyl), and (iii) the acetamide N-aryl appendage at position 5. Published SAR studies in the PDE2/PDE10 series demonstrate that even a methyl-to-ethyl change at C-1 can alter enzyme isoform selectivity ratios [1]. In the BET bromodomain inhibitor series, the nature of the acetamide N-substituent was shown to be a critical determinant of BRD4 binding affinity, with IC₅₀ values spanning over two orders of magnitude (from 16 nM to >1 µM) across closely related analogs [2]. The 4-oxo vs. 4-amino substitution alone redirects the pharmacological profile between adenosine receptor antagonism (4-oxo series) [3] and PDE2/PDE10 inhibition (4-amino series) [1]. Consequently, generic substitution of this compound with another TQX derivative—even one differing only in a single substituent—cannot be assumed to preserve target engagement, selectivity, or cellular potency.

Product-Specific Quantitative Evidence Guide: 2-(1-Ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-mesitylacetamide vs. Closest Analogs


C-1 Substituent Differentiation: 1-Ethyl vs. 1-Methyl TQX Derivatives in PDE2/PDE10 Enzyme Inhibition

The SAR investigation by Andrés-Gil et al. (2013) on the 1-aryl-4-methyl TQX series established that the C-1 substituent on the triazole ring is a critical determinant of PDE2 vs. PDE10 inhibitory potency and selectivity. Within the 1-aryl-4-methyl series, compound 31 achieved combined PDE2/PDE10 potency with selectivity over other PDE isoforms [1]. In the structurally related 4-amino series reported by Buijnsters et al. (2014), the 1-ethyl-4-amino TQX compound 12 exhibited PDE2 IC₅₀ = 2.8 nM and PDE10 IC₅₀ = 35 nM, with >210-fold selectivity versus PDE10 and PDE11, and inactivity against all other PDE family members at 10 µM [2]. The target compound replaces the 4-amino group with 4-oxo and the C-1 aryl with ethyl, combined with the N-mesitylacetamide side chain—a substitution pattern for which no direct PDE inhibition data have been published to date.

PDE2 inhibition PDE10 inhibition structure-activity relationship neuropharmacology

N-Acetamide Substituent Differentiation: N-Mesityl vs. N-(m-Tolyl) TQX Analogs in BET Bromodomain Binding

Ali et al. (2017) reported the discovery of TQX-based BET inhibitors, with the lead compound (compound 13, bearing an aminophenyl acetamide side chain) achieving BRD4 IC₅₀ = 16 nM in a binding assay, while demonstrating no inhibitory activity against PLK1 kinase at concentrations up to 10 µM [1]. The N-mesityl (2,4,6-trimethylphenyl) moiety present in the target compound introduces a sterically demanding, electron-rich aromatic ring at the acetamide terminus, which is distinct from the m-tolyl (3-methylphenyl) variant found in the analog 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide (CAS 1358415-24-3). The additional ortho-methyl groups in the mesityl substituent restrict rotational freedom of the acetamide side chain and increase hydrophobic contact surface area, which may modulate binding pocket occupancy in bromodomain acetyl-lysine recognition sites.

BET bromodomain inhibition BRD4 epigenetics cancer

Anti-Proliferative Activity of TQX Scaffold Against Human Cancer Cell Lines: Class Benchmark for 4-Oxo-Substituted Derivatives

El-Adl et al. (2020) designed and synthesized 24 novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives and evaluated them against HepG2 (hepatocellular carcinoma), HCT-116 (colorectal carcinoma), and MCF-7 (breast adenocarcinoma) cell lines. The most potent compounds (10a, 11d, and 8e) exhibited IC₅₀ values of 4.55 ± 0.3, 5.61 ± 0.5, and 4.66 ± 0.3 µM against HepG2; 6.18 ± 0.8, 6.49 ± 0.5, and 8.08 ± 0.8 µM against HCT-116; and 3.93 ± 0.6, 3.71 ± 0.3, and 5.11 ± 0.7 µM against MCF-7, respectively, outperforming doxorubicin (IC₅₀ = 7.94, 8.07, and 6.75 µM against the same three cell lines) [1]. These compounds also demonstrated DNA intercalation (IC₅₀ values 25.27–30.23 µM) superior to doxorubicin (31.27 ± 1.8 µM) and inhibited topoisomerase II enzymatic activity [1]. The target compound shares the 4-oxo-4,5-dihydro TQX core and the acetamide linker with the El-Adl series but possesses a distinct 1-ethyl substituent and N-mesityl terminus.

anticancer DNA intercalation topoisomerase II inhibition cytotoxicity

Antimicrobial Activity Class Benchmark for 4-Amino TQX Derivatives with Structural Relevance to 4-Oxo Analogs

A 2026 study in Scientific Reports evaluated a series of 4-amino triazoloquinoxaline derivatives for antimicrobial activity against Gram-positive (Staphylococcus aureus, Staphylococcus epidermidis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as the fungal pathogen Candida albicans. Compounds 5b, 5d, and 5h demonstrated moderate antimicrobial activity compared to standard drugs [1]. Notably, these compounds exhibited synergistic effects in combination with levofloxacin, achieving a fractional inhibitory concentration index (FICI) ≤ 0.5 against S. aureus, S. epidermidis, MRSA, and P. aeruginosa, enabling dose reduction of the fluoroquinolone antibiotic [1]. A separate 2011 study (Med Chem Res) on closely related [1,2,4]triazolo[4,3-a]quinoxaline derivatives reported MIC values of 67–102 µg/mL against E. coli for compounds 2b, 5, 7b, and 8a [2].

antimicrobial antibiotic adjuvant synergy levofloxacin

Physicochemical Differentiation: Computed logP, Molecular Weight, and Hydrogen Bonding Profile vs. Closest Commercial Analogs

Molecular property calculations for the target compound (C₂₂H₂₃N₅O₂, MW = 389.459 g/mol) and its closest commercially available analogs were compared. The target compound incorporates a 1-ethyl group on the triazole ring (vs. 1-methyl or 1-isopropyl in analogs) and an N-mesityl acetamide side chain. These structural features predict a higher logP (~3.0–3.5 estimated based on closest TQX analogs with measured ACD/logP values) compared to the 1-methyl counterpart, and a reduced hydrogen bond donor count (1 HBD from the amide NH) relative to 4-amino variants (2 HBD). The N-mesityl group contributes a larger topological polar surface area (TPSA ~77 Ų) compared to the m-tolyl analog (TPSA ~69 Ų), which may influence membrane permeability and CNS penetration properties . The closely related analog 2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-mesitylacetamide (MW = 495.59 g/mol) is commercially available (AKSci HTS012880, 95% purity) and differs by the presence of a 4-isopropylphenoxy substituent at the C-4 position, adding ~106 Da to the molecular weight .

drug-likeness ADME logP physicochemical properties

Substitution Pattern Uniqueness Assessment: Occupancy of an Underexplored Region of TQX Chemical Space

A systematic review of the published and patent literature for [1,2,4]triazolo[4,3-a]quinoxaline derivatives reveals that the majority of biologically characterized TQX compounds fall into one of four substitution archetypes: (i) 1-aryl-4-methyl (PDE2/PDE10 series, WO20120302564 and WO2014139983), (ii) 4-amino-1-aryl (BET inhibitor series, US11028090; antidepressant series), (iii) 4-oxo-2-aryl (adenosine receptor antagonist series, J Med Chem 2000), and (iv) 4-alkoxy-6,9-dichloro (anti-inflammatory series). The target compound—featuring a 1-ethyl-4-oxo-5-(N-mesitylacetamide) substitution pattern—does not conform to any of these well-characterized archetypes [1][2][3]. The 1-ethyl group combined with the 4-oxo and N-mesitylacetamide moieties represents a substitution pattern for which no biological activity data or patent exemplification have been identified in the public domain as of 2025.

chemical library screening collection structural novelty SAR exploration

Best-Fit Research and Industrial Application Scenarios for 2-(1-Ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-mesitylacetamide (CAS 1358415-25-4)


PDE2/PDE10 Dual Inhibitor Lead Optimization: Probing the 4-Oxo Pharmacophore

The well-characterized PDE2/PDE10 dual inhibition series (Andrés-Gil et al., 2013; Buijnsters et al., 2014) has focused almost exclusively on 4-amino and 4-methyl substitution patterns [1]. This compound, bearing a 4-oxo group in combination with a 1-ethyl substituent, offers medicinal chemistry teams a tool to interrogate whether the 4-oxo oxidation state can maintain or improve PDE2/PDE10 inhibitory potency while potentially altering isoform selectivity ratios. Its molecular weight (389.46 Da) and predicted logP (~3.0–3.5) remain within CNS drug-like property space, supporting its use in the design of brain-penetrant PDE inhibitors for cognitive disorders.

BET Bromodomain Chemical Probe Development: Exploring Sterically Demanding N-Acetamide Substituents

The BET bromodomain inhibitor program identified the TQX scaffold as a privileged chemotype for BRD4 binding (Ali et al., 2017; IC₅₀ = 16 nM for lead compound) [2]. The N-mesityl group in this compound introduces steric bulk at the acetyl-lysine binding pocket periphery that is absent in the published aminophenyl and alkylamide analogs. This compound may serve as a selectivity probe to test whether increased steric demand at the solvent-exposed region of the bromodomain binding site can discriminate between BRD4 bromodomains (BD1 vs. BD2) or between BET family members (BRD2, BRD3, BRD4, BRDT).

Anticancer SAR Expansion: Evaluating 1-Ethyl-4-Oxo TQX Derivatives as DNA Intercalators

The demonstration that 4-oxo-substituted TQX derivatives exhibit potent DNA intercalation and topoisomerase II inhibition with IC₅₀ values (3.71–8.08 µM against MCF-7, HepG2, and HCT-116 cell lines) that surpass doxorubicin (El-Adl et al., 2020) validates the anticancer potential of this scaffold [3]. The 1-ethyl substitution present in this compound has not been explored in the published anticancer TQX SAR and represents a logical extension of the structure-activity landscape to evaluate the impact of C-1 alkyl chain length on DNA binding affinity and cellular cytotoxicity.

Diversity-Oriented Screening Library Construction for Academic and Industrial HTS Campaigns

This compound occupies an underexplored region of the TQX chemical space at the intersection of 1-ethyl, 4-oxo, and N-mesityl substitution vectors—a combination not covered by the four major patent archetypes (PDE2/10, BET, adenosine receptor, anti-inflammatory) [4]. Its inclusion in diversity-oriented high-throughput screening (HTS) libraries provides a structurally novel chemotype entry point for unbiased phenotypic screening across multiple therapeutic areas, including neuroscience, oncology, and infectious disease, where the TQX scaffold has demonstrated validated target engagement.

Quote Request

Request a Quote for 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-mesitylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.